4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE
Overview
Description
4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE is a complex organic compound with the molecular formula C39H26O4 and a molecular weight of 558.64 g/mol This compound is known for its unique structural properties, which include a fluorenyl group and benzoyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 9H-fluorene with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with 4-bromophenyl benzoate under palladium-catalyzed coupling conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-{1-[4-(BENZOYLOXY)PHENYL]-1-METHYLETHYL}PHENYL BENZOATE: Similar structure but with a methylethyl group instead of a fluorenyl group.
4-{[4-(BENZOYLOXY)PHENYL]SULFANYL}PHENYL BENZOATE: Contains a sulfanyl group, which imparts different chemical properties.
Uniqueness
4-{9-[4-(BENZOYLOXY)PHENYL]-9H-FLUOREN-9-YL}PHENYL BENZOATE is unique due to its fluorenyl group, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific applications, such as the development of advanced materials and therapeutic agents.
Properties
IUPAC Name |
[4-[9-(4-benzoyloxyphenyl)fluoren-9-yl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H26O4/c40-37(27-11-3-1-4-12-27)42-31-23-19-29(20-24-31)39(35-17-9-7-15-33(35)34-16-8-10-18-36(34)39)30-21-25-32(26-22-30)43-38(41)28-13-5-2-6-14-28/h1-26H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMHTQZDQNLJQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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